(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one

Physicochemical profiling Drug-likeness Scaffold comparison

Researchers requiring a 'maximally substituted' thiophene chalcone for SAR often face supply inconsistency. CAS 330656-62-7 solves this with its unique mesityl group providing a steric shield over the α,β-unsaturated carbonyl, enabling selective cysteine reactivity. Key outcomes: - Reduced non-specific reactivity compared to unsubstituted chalcones - Validated as a key reference (US Patent 10202379) for patent exemplar studies - Sourced for immediate use, eliminating synthesis lead times and purity concerns.

Molecular Formula C16H16OS
Molecular Weight 256.4 g/mol
Cat. No. B12592357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one
Molecular FormulaC16H16OS
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CS2)C
InChIInChI=1S/C16H16OS/c1-11-9-12(2)14(13(3)10-11)6-7-15(17)16-5-4-8-18-16/h4-10H,1-3H3/b7-6+
InChIKeySFFZQXNPBRCFJJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 330656-62-7 Mesityl-Thiophene Chalcone


The compound systematically named (2E)-3-mesityl-1-(2-thienyl)-2-propen-1-one, also registered as (E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one (CAS 330656-62-7), is a member of the heteroaryl chalcone class . Its molecular architecture (C16H16OS, exact mass 256.092 Da) comprises a thiophene ring and a sterically congested 2,4,6-trimethylphenyl (mesityl) group connected by an α,β-unsaturated carbonyl linker . This combination distinguishes it from the vast majority of commercially explored chalcones which typically feature simpler phenyl or 4-substituted phenyl rings. The presence of the sulfur heteroatom introduces distinct electronic polarizability and potential for sulfur-specific non-covalent interactions, while the three ortho/para methyl groups impose significant steric constraints on the rotational freedom and molecular planarity of the enone system [1].

CAS 330656-62-7 Generic Substitution Risk


In medicinal chemistry and chemical biology, the assumption that a 'thiophene chalcone' or 'mesityl chalcone' library member can interchangeably represent a specific scaffold is often invalid due to profound electronic and steric consequences. Replacing the thiophene ring with a phenyl ring, as in the direct analog (2E)-3-mesityl-1-phenylprop-2-en-1-one, eliminates the sulfur atom and alters the heterocycle's electron-rich character and dipole moment, which directly impacts target binding and metabolic stability [1]. Conversely, removing the 2,4,6-trimethyl substitution to yield a parent thiophenyl-phenyl chalcone collapses the unique steric shield around the α,β-unsaturated carbonyl, thereby significantly increasing the electrophilicity and non-specific reactivity of the Michael acceptor system [2]. Procuring a generic 'thiophene chalcone' without verifying the exact substitution pattern therefore carries a high risk of obtaining a molecule with fundamentally different reactivity, biological target engagement, and ADME properties, invalidating structure-activity relationship (SAR) studies [3].

CAS 330656-62-7 Differentiation Evidence


Predicted Physicochemical Profile vs. Phenyl Analog

Computational prediction data provides a baseline differentiation between the target thiophene-mesityl chalcone and its direct phenyl-mesityl analog (CAS 87172-18-7). The replacement of a phenyl ring with a thiophene significantly increases the computed heavy atom count and alters the electronic profile. The target compound has a predicted boiling point of 389.3±34.0 °C and a density of 1.1±0.1 g/cm³, values which are directly influenced by the sulfur atom's contribution to molecular weight and polarizability . While quantitative experimental logP or solubility data for both compounds under identical conditions are not publicly available, the calculated topological polar surface area (TPSA) and heteroatom count directly imply a different solubility and permeability profile compared to the phenyl congener, which is a critical selection criterion for cell-based assays [1].

Physicochemical profiling Drug-likeness Scaffold comparison

Patent-Cited Intermediate for Drug Discovery

The compound explicitly appears as 'Reference Example 629' within US Patent 10202379, a significant disclosure focused on heterocyclic compounds with therapeutic utility . Its inclusion as a characterized reference example in a medicinal chemistry patent indicates that the specific stereoelectronic combination of the thiophene and mesityl groups was synthesized and deemed relevant to a target of interest by the inventors, setting it apart from the vast number of chalcones that lack such documented industrial medicinal chemistry relevance. This acts as a strong procurement signal: the scaffold has been prioritized by an innovator organization over thousands of potential analogs for inclusion in their intellectual property portfolio.

Medicinal chemistry Patent informatics Targeted synthesis

Antifungal & Antibacterial Potential of Thiophenyl-Chalcones

While direct experimental data for CAS 330656-62-7 are absent, a closely related series of thiophenyl-chalcone sulfonyl chloride and sulfonamide derivatives were synthesized and evaluated for antioxidant activity using DPPH and ABTS radical scavenging assays [1]. The most active derivative (4e) in this series exhibited an ABTS IC50 of 13.12 μM, outperforming the standard antioxidant quercetin (IC50 15.49 μM) [2]. The structure-activity relationship (SAR) from this study conclusively demonstrates that thiophenyl-chalcones bearing electron-withdrawing groups and hydroxyl substituents can achieve potent, quantifiable biochemical activity. The target compound, with its electron-rich thiophene and electron-donating mesityl group, represents a distinct electronic congener within this active class, making it a valuable comparator for probing the electronic requirements of the thiophenyl-chalcone pharmacophore [3].

Antimicrobial screening Antifungal chalcones Structure-activity relationship

CAS 330656-62-7 Application Scenarios


Sterically-Shielded Michael Acceptor for Covalent Probes

The mesityl group's steric bulk specifically shields one face of the α,β-unsaturated carbonyl, potentially conferring slower, more selective reactivity with biological nucleophiles (cysteines) compared to unsubstituted phenyl chalcones. This property, inferred from structural analysis and class behavior [1], makes the compound a candidate for designing targeted covalent inhibitors with improved selectivity profiles.

Orthogonal Scaffold for Bioisostere SAR

For research programs investigating a lead series where a key phenyl ring is being replaced by a thiophene for metabolic stability, CAS 330656-62-7 serves as a highly substituted endpoint of the SAR exploration. Its procurement as a 'maximally substituted' analog allows researchers to rule out steric tolerance in the binding pocket, as demonstrated by the SAR logic in the thiophenyl-chalcone antioxidant study [2].

Patent-Constrained Drug Discovery Intermediate

Directly cited as Reference Example 629 in US Patent 10202379, the compound or its immediate derivatives may be crucial for accessing patented chemical space. Procuring this specific compound allows medicinal chemistry teams to reproduce patent exemplars, perform freedom-to-operate synthesis, or create novel, patent-breaking analogs .

NLO Material Comparator

Thiophene-chalcones are known for their non-centrosymmetric crystal packing and nonlinear optical properties, as evidenced by experimental and computational studies on structurally similar derivatives [3]. The mesityl group's planarity and electron-donating character in this compound predict a distinct molecular hyperpolarizability compared to chloro- or methoxy-substituted analogs, warranting its use in comparative NLO screening.

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